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1-(tert-Butyl)-3-cyclopropylbenzene

Cat. No.: B13698023
M. Wt: 174.28 g/mol
InChI Key: AZNWLDYJBMLTHI-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) and Alkyl Substituents in Organic Chemistry

The cyclopropyl group, a three-membered carbon ring, is a unique functional group in organic chemistry. Its defining feature is significant ring strain, with C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. ontosight.ai This strain endows cyclopropyl-containing molecules with high reactivity, making them valuable intermediates in synthetic chemistry, as ring-opening reactions can relieve this strain. ontosight.ai Furthermore, the C-C bonds in a cyclopropyl ring possess a high degree of p-character, giving it electronic properties similar to a carbon-carbon double bond. ontosight.ainist.gov This allows the cyclopropyl group to participate in conjugation and stabilize adjacent positive charges, influencing the electronic environment of the molecule. chemicalbook.com In medicinal chemistry, the cyclopropyl ring is often incorporated into drug candidates to enhance potency, improve metabolic stability, and restrict molecular conformation, which can lead to more favorable binding with biological targets. researchgate.netbldpharm.com

Alkyl substituents, such as the tert-butyl group, also play a crucial role in modifying a molecule's properties. The tert-butyl group, with its four carbon atoms arranged in a tertiary structure, is particularly notable for its significant steric bulk. chemsynthesis.comnih.gov This bulkiness can provide kinetic stabilization by sterically hindering reactive sites from approaching reagents, a phenomenon known as the "tert-butyl effect". nih.govrsc.org This steric hindrance is widely exploited in organic synthesis to control the regioselectivity and stereoselectivity of reactions. prepchem.com Additionally, the tert-butyl group can be used as a protecting group for other functional groups due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. rsc.org

Overview of Aryl-Cyclopropyl and Aryl-tert-Butyl Compounds in Chemical Research

Aryl-cyclopropyl compounds, which feature a cyclopropyl group attached to an aromatic ring, are important building blocks in organic synthesis. guidechem.com The electronic nature of the cyclopropyl group, acting as a π-electron donor, can influence the reactivity of the aromatic ring. chemicalbook.com The synthesis of these compounds can be achieved through various methods, including the Kulinkovich reaction and Simmons-Smith cyclopropanation of styrenes. wikipedia.org Research has shown that aryl-cyclopropyl systems are precursors to more complex molecular architectures, including polycyclic and heterocyclic compounds. guidechem.comoc-praktikum.de

Aryl-tert-butyl compounds are another significant class of molecules in chemical research. The tert-butyl group's steric bulk influences the substitution pattern on the aromatic ring during synthesis, often directing incoming substituents to less hindered positions. nist.gov These compounds are frequently used as intermediates in the production of fine chemicals, polymers, and pharmaceuticals. wikipedia.org For instance, tert-butylbenzene (B1681246) is a precursor in the synthesis of other substituted benzenes. wikipedia.orgnist.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been developed to efficiently form bonds between aryl groups and tert-butyl-containing fragments. sigmaaldrich.com

Scope and Research Focus on 1-(tert-Butyl)-3-cyclopropylbenzene

Specific, in-depth research focused solely on this compound is not widely available in peer-reviewed literature. The compound is listed by some chemical suppliers, indicating its potential use as a synthetic intermediate or building block in larger, possibly proprietary, research and development projects.

The research interest in a molecule like this compound would likely stem from the interplay of its two distinct substituents. The meta-substitution pattern (1,3-disubstitution) positions the bulky tert-butyl group and the electronically active cyclopropyl group in a way that could lead to interesting regioselectivity in further aromatic substitution reactions. The steric hindrance from the tert-butyl group would be expected to direct incoming electrophiles away from the ortho positions (2 and 4), while the cyclopropyl group's electronic-donating nature would activate the ring, particularly at the positions ortho and para to it (positions 2, 4, and 6). The combination of these effects makes the molecule a potentially valuable substrate for studying the competing influences of steric and electronic factors in electrophilic aromatic substitution.

Future research on this compound could explore its utility in the synthesis of novel materials or biologically active compounds, leveraging the unique properties imparted by both the tert-butyl and cyclopropyl moieties.

Data of Related Compounds

To provide context for the physical properties of this compound, the following tables detail the properties of the parent aryl-substituted compounds, cyclopropylbenzene (B146485) and tert-butylbenzene.

Table 1: Physical Properties of Cyclopropylbenzene Data sourced from Sigma-Aldrich and PubChem. researchgate.net

PropertyValue
CAS Number 873-49-4
Molecular Formula C₉H₁₀
Molecular Weight 118.18 g/mol
Boiling Point 173.6 °C (at 753 mmHg)
Density 0.94 g/mL (at 25 °C)
Refractive Index n20/D 1.533

Table 2: Physical Properties of tert-Butylbenzene Data sourced from Wikipedia and NIST WebBook. oc-praktikum.desigmaaldrich.com

PropertyValue
CAS Number 98-06-6
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Boiling Point 169 °C
Melting Point -57.9 °C
Density 0.867 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18 B13698023 1-(tert-Butyl)-3-cyclopropylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropylbenzene

InChI

InChI=1S/C13H18/c1-13(2,3)12-6-4-5-11(9-12)10-7-8-10/h4-6,9-10H,7-8H2,1-3H3

InChI Key

AZNWLDYJBMLTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2CC2

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Tert Butyl 3 Cyclopropylbenzene

Direct Synthetic Routes to 1-(tert-Butyl)-3-cyclopropylbenzene

Direct formation of the aryl-cyclopropyl bond is a prominent strategy for synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering versatile and powerful tools for constructing carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts, in conjunction with various organometallic reagents, facilitate the coupling of an aryl halide or triflate with a cyclopropyl-containing nucleophile or vice versa. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of this compound, this can be achieved by reacting 1-bromo-3-tert-butylbenzene (B1267464) with a cyclopropylboron reagent, such as cyclopropylboronic acid or its esters. libretexts.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reaction's efficiency, especially with less reactive aryl chlorides. nih.gov

A variety of palladium sources, such as Pd(OAc)₂, and ligands like SPhos, have been successfully employed in the Suzuki-Miyaura coupling of cyclopropylboronic acid with aryl bromides, suggesting a viable pathway to the target molecule. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionPurpose
Aryl Halide 1-Bromo-3-tert-butylbenzeneElectrophilic partner
Boron Reagent Cyclopropylboronic acidNucleophilic partner
Palladium Catalyst Pd(OAc)₂ / SPhosFacilitates C-C bond formation
Base K₃PO₄, Cs₂CO₃Activates the boron reagent
Solvent Toluene, THF/WaterReaction medium

The Negishi coupling offers an alternative palladium-catalyzed route, employing an organozinc reagent. researchgate.netorganic-chemistry.org In this case, 1-bromo-3-tert-butylbenzene could be coupled with a cyclopropylzinc halide. The reaction proceeds through a similar catalytic cycle to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. researchgate.net Negishi couplings are known for their high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. rsc.org

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. researchgate.net The synthesis of this compound via Stille coupling would involve the reaction of 1-bromo-3-tert-butylbenzene with a cyclopropylstannane derivative, such as tributyl(cyclopropyl)stannane. Stille reactions are advantageous due to the air and moisture stability of organostannane reagents. researchgate.net However, the toxicity of tin compounds is a significant drawback. The mechanism also follows the oxidative addition-transmetalation-reductive elimination sequence. researchgate.net

Table 2: Comparison of Negishi and Stille Coupling for Aryl-Cyclopropyl Bond Formation

Coupling ReactionNucleophilic ReagentKey AdvantagesKey Disadvantages
Negishi Coupling Cyclopropylzinc halideHigh reactivity, good functional group toleranceMoisture and air sensitivity of organozinc reagents
Stille Coupling CyclopropylstannaneAir and moisture stable reagentsToxicity of tin compounds, difficulty in removing byproducts

Metal-Mediated Cyclopropanation of Substituted Styrenes

An alternative synthetic strategy involves the formation of the cyclopropane (B1198618) ring on a pre-existing substituted benzene (B151609) core. This is achieved through the cyclopropanation of 1-(tert-butyl)-3-vinylbenzene (B7891167). This styrene (B11656) derivative serves as the alkene substrate for the addition of a methylene (B1212753) group.

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that employs an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgorganicchemistrytutor.com This reagent reacts with an alkene in a concerted, stereospecific manner to form the cyclopropane ring. wikipedia.org The reaction of 1-(tert-butyl)-3-vinylbenzene with the Simmons-Smith reagent would yield this compound.

The reaction is known for its reliability and functional group tolerance. researchgate.net Modifications to the original procedure, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance reactivity. wikipedia.org The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react faster. researchgate.net

Another powerful method for cyclopropanation involves the reaction of an alkene with a carbene species generated from a diazo compound in the presence of a transition metal catalyst. orgsyn.org Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are common catalysts for this transformation. orgsyn.org

In this approach, 1-(tert-butyl)-3-vinylbenzene would be reacted with a diazo compound, like diazomethane (B1218177) or a derivative, and a catalytic amount of a transition metal complex. The catalyst facilitates the decomposition of the diazo compound to generate a metal carbene intermediate, which then transfers the carbene to the alkene double bond to form the cyclopropane ring. orgsyn.org This method offers a high degree of control and can be adapted for asymmetric synthesis with the use of chiral catalysts.

Table 3: Common Reagents for Cyclopropanation of 1-(tert-Butyl)-3-vinylbenzene

Cyclopropanation MethodKey ReagentsMechanism Highlights
Simmons-Smith Diiodomethane, Zn-Cu coupleConcerted addition of an organozinc carbenoid.
Transition Metal-Catalyzed Diazo compound (e.g., CH₂N₂), Rh₂(OAc)₄Formation of a metal carbene intermediate followed by carbene transfer.

Friedel-Crafts Alkylation for Aromatic Cyclopropylation

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the alkylation and acylation of aromatic rings. cerritos.edu This electrophilic aromatic substitution typically employs an alkyl halide or alkene and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile that is then attacked by the aromatic ring. cerritos.edu

The direct cyclopropylation of tert-butylbenzene (B1681246) via a Friedel-Crafts reaction to yield this compound is a theoretically plausible but practically challenging approach. The tert-butyl group is a moderately activating, ortho-, para-directing group. Therefore, direct electrophilic attack on tert-butylbenzene would be expected to yield products with substitution at the ortho and para positions, with the para product often favored due to steric hindrance from the bulky tert-butyl group. oc-praktikum.de The formation of the meta-substituted product, this compound, would be a minor product at best under standard Friedel-Crafts conditions.

A significant hurdle in Friedel-Crafts alkylation is the propensity for polyalkylation. The initial alkylation product is often more reactive than the starting material, leading to the introduction of multiple alkyl groups. cerritos.edu For instance, the Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride can lead to the formation of di-tert-butylbenzene. cerritos.eduoc-praktikum.de

Furthermore, the generation of a stable cyclopropyl (B3062369) cation as the electrophile under Friedel-Crafts conditions is not straightforward. The high ring strain of the cyclopropyl group makes the corresponding cation highly unstable and prone to rearrangement.

Table 1: Challenges in Friedel-Crafts Cyclopropylation of tert-Butylbenzene

ChallengeDescription
Regioselectivity The tert-butyl group directs incoming electrophiles to the ortho and para positions, not the desired meta position.
Polyalkylation The product, this compound, would be susceptible to further alkylation.
Carbocation Stability The cyclopropyl cation is highly unstable and difficult to generate under typical Friedel-Crafts conditions.

Given these challenges, direct Friedel-Crafts cyclopropylation is generally not a preferred method for the synthesis of this compound.

Functionalization of Precursor Molecules

A more practical and widely employed strategy for the synthesis of this compound involves the functionalization of appropriately substituted benzene precursors. This approach allows for greater control over the regiochemistry.

Derivatization of Substituted Cyclopropylbenzenes

One effective route begins with a meta-substituted cyclopropylbenzene (B146485) derivative, such as 1-bromo-3-cyclopropylbenzene (B155160). This intermediate can be synthesized through various methods, including the bromination of cyclopropylbenzene. The bromine atom can then be replaced by a tert-butyl group using a variety of cross-coupling reactions.

Kumada Coupling: A promising method is the Kumada cross-coupling reaction, which involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. rhhz.net Specifically, the reaction of 3-cyclopropylphenylmagnesium bromide (formed from 1-bromo-3-cyclopropylbenzene) with a tert-butyl halide, or the reaction of 1-bromo-3-cyclopropylbenzene with tert-butylmagnesium chloride, could yield the desired product. A notable advantage is the development of ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents, which have shown good functional group compatibility and can produce tert-butyl aryls in moderate to good yields. rhhz.net

Negishi Coupling: The Negishi coupling is another powerful tool for carbon-carbon bond formation, coupling an organozinc compound with an organic halide catalyzed by nickel or palladium. wikipedia.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgnih.gov In this context, 1-bromo-3-cyclopropylbenzene could be coupled with a tert-butylzinc reagent to afford this compound.

Table 2: Cross-Coupling Reactions for the Synthesis of this compound from 1-Bromo-3-cyclopropylbenzene

Coupling ReactionReactantsCatalyst
Kumada Coupling 1-Bromo-3-cyclopropylbenzene and tert-Butylmagnesium chlorideNickel or Palladium
Negishi Coupling 1-Bromo-3-cyclopropylbenzene and tert-Butylzinc chlorideNickel or Palladium

Modification of Substituted tert-Butylbenzenes

An alternative approach starts with a substituted tert-butylbenzene and introduces the cyclopropyl group. This can be more challenging due to the directing effects of the tert-butyl group. However, multi-step synthetic sequences can overcome this limitation. For example, a meta-directing functional group could be introduced to the tert-butylbenzene ring, followed by its conversion to a cyclopropyl group.

A patent for the synthesis of various tert-butyl-benzene-based compounds outlines several synthetic methods that could be adapted for this purpose. google.com For instance, the synthesis of 1,3-di-tert-butylbenzene (B94130) has been achieved through the reaction of 1-bromo-3-tert-butylbenzene with tert-butylmagnesium chloride, demonstrating the feasibility of introducing a tert-butyl group at the meta position of a substituted benzene. chemicalbook.com While not directly forming a cyclopropyl group, this illustrates a successful meta-functionalization.

Stereoselective and Stereospecific Synthetic Approaches

For certain applications, the stereochemistry of the cyclopropane ring may be of importance. This necessitates the use of stereoselective or stereospecific synthetic methods.

Asymmetric Catalysis in Cyclopropyl Group Introduction

Asymmetric catalysis offers a powerful means to introduce chirality. In the context of synthesizing a chiral derivative of this compound, an asymmetric cyclopropanation reaction could be employed. This would typically involve the reaction of a styrene derivative with a carbene precursor in the presence of a chiral catalyst.

Diastereoselective Control in Remote Functionalization

Diastereoselective reactions can be used to control the formation of a specific stereoisomer when a chiral center is already present in the molecule. If a chiral precursor containing either the tert-butyl or the cyclopropyl group is used, the introduction of the second group could be directed by the existing stereocenter.

For instance, if a chiral tert-butyl-substituted starting material were used, the diastereoselective introduction of the cyclopropyl group could be achieved. While direct examples for this compound are scarce, the general principles of substrate-controlled diastereoselective reactions are a fundamental aspect of modern organic synthesis. The use of 1-alkenyl-1,1-heterobimetallic reagents has been shown to be effective in the stereoselective synthesis of trisubstituted cyclopropanols, highlighting the potential for such approaches. thieme-connect.de

Mechanistic Investigations of Key Synthetic Transformations

The formation of the cyclopropane ring on the 1-(tert-butyl)-3-vinylbenzene backbone is a pivotal step in the synthesis of this compound. Mechanistic studies of related cyclopropanation reactions provide significant insights into the probable pathways and the factors governing the stereochemical outcome of this transformation.

Elucidation of Reaction Pathways for C-C Bond Formation

The construction of the cyclopropane ring from an alkene, such as 1-(tert-butyl)-3-vinylbenzene, can be achieved through several established synthetic methodologies. The elucidation of the reaction pathways for the C-C bond formation is central to understanding and optimizing the synthesis. Two primary mechanistic pathways are considered for this transformation: the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation.

In the Simmons-Smith reaction , a zinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, is the key reagent. wikipedia.orgoxfordreference.com The reaction is believed to proceed through a concerted mechanism, where the methylene group is transferred from the organozinc reagent to the alkene in a single step. wikipedia.orgmasterorganicchemistry.com This concerted pathway involves a "butterfly-type" transition state, which accounts for the observed stereospecificity of the reaction, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For 1-(tert-butyl)-3-vinylbenzene, this implies a direct addition of a CH₂ group across the double bond to form the cyclopropane ring. The mechanism is thought to involve the formation of an organozinc carbenoid that delivers the methylene group to both carbons of the alkene simultaneously. wikipedia.org

Transition metal-catalyzed cyclopropanation offers an alternative and versatile route. This method typically involves the reaction of a diazo compound, such as ethyl diazoacetate (EDA), with the alkene in the presence of a transition metal catalyst, commonly based on rhodium, copper, or iron. iupac.orgrochester.edu The currently accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a highly reactive metal carbene intermediate. rochester.edu This intermediate then reacts with the alkene to form the cyclopropane ring. The C-C bond formation is generally considered to be a concerted, although possibly asynchronous, process. nih.gov Computational studies on the rhodium-catalyzed cyclopropanation of styrene with a donor/acceptor carbene support a concerted, asynchronous transition state. nih.gov The reaction of a phenyl-substituted rhodium carbenoid with styrene has been computationally modeled, providing insights into the reaction barriers and stereoselectivity. acs.org For the synthesis of this compound, this would involve the reaction of 1-(tert-butyl)-3-vinylbenzene with a suitable diazo compound and a transition metal catalyst.

Recent advancements have also explored photoredox catalysis for the cyclopropanation of styrenes using diiodomethane, which proceeds via radical intermediates. nih.gov This method has been shown to be stereoconvergent, yielding trans-cyclopropanes regardless of the starting alkene geometry. nih.gov

Role of Catalysts and Reagents in Stereochemical Outcome

The stereochemical outcome of the cyclopropanation of 1-(tert-butyl)-3-vinylbenzene is highly dependent on the choice of catalysts and reagents. The bulky tert-butyl group on the phenyl ring is expected to exert significant steric influence on the approaching reagents, thereby affecting the diastereoselectivity of the reaction.

In transition metal-catalyzed cyclopropanations , the nature of the catalyst and the diazo reagent plays a crucial role in determining the stereoselectivity. Chiral catalysts are often employed to achieve enantioselective cyclopropanation. For instance, engineered myoglobin-based catalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of aryl-substituted olefins. rochester.edu The stereoselectivity of these reactions is rationalized by models where the substrate approaches the heme-bound carbene in a specific orientation to minimize steric interactions. rochester.edu

The choice of the diazoacetate ester group also influences the stereoselectivity. For example, in myoglobin-catalyzed cyclopropanation of styrene, using the bulkier tert-butyl diazoacetate resulted in lower diastereoselectivity compared to ethyl diazoacetate. rochester.edu This suggests that the steric bulk of both the substrate and the reagent are critical factors. DFT calculations on the cyclopropanation of styrene catalyzed by a boron Lewis acid have shown that steric hindrance between the styrene's aryl group and the bulky catalyst, along with π-π stacking interactions, are responsible for high diastereoselectivity. nih.gov

The following table illustrates the effect of different catalysts on the cyclopropanation of styrene with ethyl diazoacetate, which serves as a model system for the reaction of 1-(tert-butyl)-3-vinylbenzene.

CatalystDiazo ReagentAlkeneDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)Reference
[Fe(salen)]₂OEthyl DiazoacetateStyrene70:30- iupac.org
Rh₂(OAc)₄Ethyl DiazoacetateStyrene75:25- iupac.org
Engineered MyoglobinEthyl DiazoacetateStyrene>99:1 (trans)99% (1S,2S) rochester.edu
P450BM3 variantEthyl DiazoacetateStyrene-97% (cis) rochester.edu
IPrAuCl/NaBArF₄Ethyl DiazoacetateEthylene (B1197577)-- beilstein-journals.org

In the Simmons-Smith reaction , the stereochemical outcome is primarily dictated by the steric environment of the double bond. wikipedia.org The cyclopropanation generally occurs from the less hindered face of the alkene. wikipedia.org For 1-(tert-butyl)-3-vinylbenzene, the bulky tert-butyl group would likely direct the cyclopropanating agent to the opposite face of the vinyl group, although electronic effects can also play a role. The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can dramatically influence the stereoselectivity by coordinating to the zinc reagent. unl.ptorganic-chemistry.org While 1-(tert-butyl)-3-vinylbenzene lacks such a directing group, the inherent steric bias is expected to be the dominant factor.

The table below summarizes various cyclopropanation methods applicable to alkenes, which could be adapted for the synthesis of this compound from 1-(tert-butyl)-3-vinylbenzene.

Reagent 1Reagent 2CatalystProduct from StyreneKey FeatureReference
DiiodomethaneZinc-Copper CoupleNonePhenylcyclopropaneStereospecific, classic Simmons-Smith wikipedia.org
Ethyl Diazoacetate1-(tert-butyl)-3-vinylbenzeneRh₂(OAc)₄1-(tert-Butyl)-3-(2-ethoxycarbonylcyclopropyl)benzeneCatalyst-dependent stereoselectivity iupac.org
DiiodomethaneDiethylzincNonePhenylcyclopropaneFurukawa modification, often higher reactivity wikipedia.org
Ethyl Diazoacetate1-(tert-butyl)-3-vinylbenzeneEngineered BiocatalystChiral 1-(tert-Butyl)-3-(2-ethoxycarbonylcyclopropyl)benzeneHigh enantioselectivity rochester.edu

Reactivity and Reaction Mechanisms of 1 Tert Butyl 3 Cyclopropylbenzene

Reactions Involving the Cyclopropyl (B3062369) Moiety

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts a degree of unsaturation and makes it susceptible to reactions that lead to ring-opening.

Ring-Opening Reactions

Ring-opening reactions of the cyclopropyl group in 1-(tert-Butyl)-3-cyclopropylbenzene can be initiated by either acid or metal catalysts, leading to the formation of more stable, open-chain products.

In the presence of strong acids, the cyclopropane (B1198618) ring can undergo cleavage. The mechanism typically involves the protonation of the cyclopropyl group, which behaves somewhat like a double bond, to form a carbocation intermediate. The stability of this carbocation dictates the final product. For this compound, protonation can lead to a secondary or a more stable benzylic carbocation. The subsequent attack by a nucleophile will yield the ring-opened product. For instance, in the presence of a hydrohalic acid (HX), a halobutylbenzene derivative would be formed. The regioselectivity of the reaction is governed by the relative stability of the possible carbocation intermediates.

Reaction Reagent Catalyst Major Product (Predicted) Mechanism
HydrationH₂OH₂SO₄1-(3-(tert-Butyl)phenyl)propan-1-olProtonation of the cyclopropyl ring, formation of a benzylic carbocation, followed by nucleophilic attack of water.
HydrohalogenationHBr-1-(3-Bromopropyl)-3-(tert-butyl)benzeneProtonation followed by bromide attack on the most substituted carbon of the former ring.

Various transition metals, such as palladium, platinum, and rhodium, can catalyze the ring-opening of cyclopropanes. These reactions often proceed through an oxidative addition of the metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as hydrogenolysis or isomerization. For this compound, a metal-catalyzed reaction with hydrogen would be expected to yield 1-(tert-Butyl)-3-propylbenzene. The specific conditions, including the choice of metal catalyst and ligands, can influence the reaction's efficiency and selectivity.

Reaction Reagents Catalyst Major Product (Predicted) Mechanism
HydrogenolysisH₂Pd/C1-(tert-Butyl)-3-propylbenzeneOxidative addition of palladium to the cyclopropane ring, followed by reductive elimination in the presence of hydrogen.
Isomerization-Rh(I) complex1-(tert-Butyl)-3-(prop-1-en-1-yl)benzeneFormation of a rhodacyclobutane intermediate followed by β-hydride elimination.

Addition Reactions Across Cyclopropyl Bonds

Similar to alkenes, the cyclopropyl group can undergo addition reactions, although this is less common than ring-opening. The strained bonds of the cyclopropane ring have significant p-character, allowing them to react with electrophiles. For example, the addition of halogens (e.g., Br₂) across a C-C bond of the cyclopropane ring can occur, leading to a 1,3-dihalopropylbenzene derivative. This reaction would likely proceed through a halonium ion intermediate, similar to the mechanism of halogen addition to alkenes wikipedia.orglibretexts.org.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While the isolated cyclopropyl group itself does not typically participate in common pericyclic reactions like the Diels-Alder reaction, its presence can influence the reactivity of adjacent functional groups. For this compound, direct participation in a Diels-Alder reaction is unlikely as it lacks the required conjugated diene system wikipedia.orgwvu.edusigmaaldrich.com. However, vinylcyclopropane rearrangements are a well-known class of pericyclic reactions. If a vinyl group were attached to the cyclopropane ring, a stackexchange.comlibretexts.org-sigmatropic rearrangement could occur, leading to a cyclopentene derivative.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents, the tert-butyl group and the cyclopropyl group.

The tert-butyl group is known to be a weak activating group and an ortho-, para-director due to hyperconjugation and inductive effects. However, due to its large steric bulk, it significantly hinders attack at the ortho positions stackexchange.comlibretexts.orgucalgary.camsu.edu. The cyclopropyl group is also an activating, ortho-, para-directing group. Its activating nature stems from the ability of the C-C bonds of the strained ring to donate electron density to the aromatic ring through conjugation.

In this compound, the two groups are in a meta-relationship. Their directing effects are therefore cooperative, reinforcing substitution at certain positions. The positions ortho to the cyclopropyl group (positions 2 and 4) and the position para to the tert-butyl group (position 5) are activated. However, position 2 is sterically hindered by the adjacent tert-butyl group. Therefore, electrophilic attack is most likely to occur at positions 4 and 5.

Below is a summary of predicted outcomes for common electrophilic aromatic substitution reactions.

Reaction Reagents Major Product(s) (Predicted) Rationale
Nitration HNO₃, H₂SO₄1-(tert-Butyl)-5-cyclopropyl-2-nitrobenzene and 1-(tert-Butyl)-3-cyclopropyl-4-nitrobenzeneThe nitro group will preferentially add to the activated positions ortho to the cyclopropyl group and para to the tert-butyl group. Steric hindrance will disfavor substitution at the position between the two substituents.
Halogenation Br₂, FeBr₃1-Bromo-5-(tert-butyl)-3-cyclopropylbenzene and 2-Bromo-1-(tert-butyl)-3-cyclopropylbenzeneBromination will occur at the most activated and sterically accessible positions.
Sulfonation SO₃, H₂SO₄4-(tert-Butyl)-2-cyclopropylbenzenesulfonic acid and 2-(tert-Butyl)-4-cyclopropylbenzenesulfonic acidSulfonation is sensitive to steric hindrance, so substitution at the less hindered activated positions is expected.
Friedel-Crafts Acylation RCOCl, AlCl₃1-(4-(tert-Butyl)-2-cyclopropylphenyl)ethan-1-oneThe acyl group will add to the most reactive and sterically accessible position, which is para to the tert-butyl group and ortho to the cyclopropyl group.
Friedel-Crafts Alkylation RCl, AlCl₃Mixture of polyalkylated productsThe introduction of an additional alkyl group will further activate the ring, often leading to multiple substitutions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. In this compound, the positions for electrophilic attack are directed by the combined influence of the tert-butyl and cyclopropyl substituents.

Both the tert-butyl and cyclopropyl groups are classified as activating, ortho-para directing groups in electrophilic aromatic substitution. The tert-butyl group donates electron density to the aromatic ring primarily through an inductive effect. The cyclopropyl group also donates electron density, a property attributed to the high p-character of its C-C bonds, which allows it to interact with and stabilize an adjacent positive charge.

The directing effects of the two groups are as follows:

tert-Butyl group (at C1): Directs incoming electrophiles to positions 2, 4, and 6.

Cyclopropyl group (at C3): Directs incoming electrophiles to positions 2, 4, and 6.

Therefore, the positions activated by both substituents are positions 2, 4, and 6. Position 5 is meta to both groups and is thus the least activated position for electrophilic attack.

PositionActivation by tert-Butyl GroupActivation by Cyclopropyl GroupOverall Activation
2OrthoOrthoStrongly Activated
4ParaOrthoStrongly Activated
5MetaMetaDeactivated
6OrthoParaStrongly Activated

The tert-butyl group is exceptionally bulky, which introduces significant steric hindrance. This steric bulk primarily affects the positions ortho to it, namely positions 2 and 6. Consequently, while these positions are electronically activated, they are sterically hindered, making them less accessible to incoming electrophiles. This steric hindrance is a dominant factor in determining the final product distribution in many electrophilic aromatic substitution reactions.

As a result of the pronounced steric hindrance at positions 2 and 6, electrophilic attack is most likely to occur at position 4, which is para to the tert-butyl group and ortho to the cyclopropyl group. Position 4 is electronically activated by both substituents and is the least sterically hindered of the activated positions. A smaller proportion of substitution may occur at position 6, which is para to the cyclopropyl group but ortho to the bulky tert-butyl group. Substitution at position 2 is the most sterically hindered and is expected to be a minor product, if formed at all.

Predicted Order of Reactivity for Electrophilic Aromatic Substitution: Position 4 > Position 6 > Position 2

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) on the aromatic ring to activate it towards attack by a nucleophile. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

This compound lacks any such electron-withdrawing groups. Both the tert-butyl and cyclopropyl groups are electron-donating. Therefore, the aromatic ring of this compound is not activated for nucleophilic aromatic substitution under standard conditions. The molecule is expected to be unreactive towards nucleophiles in SNAr reactions.

Oxidation and Reduction of the Aromatic Nucleus

Oxidation: The aromatic ring of this compound is generally resistant to oxidation under mild conditions. Under more forcing conditions with strong oxidizing agents, the alkyl side chains are typically the sites of reaction. However, the tert-butyl group is resistant to oxidation due to the absence of benzylic hydrogens. The cyclopropyl group can be susceptible to oxidation, potentially leading to ring-opening, but this typically requires specific reagents and conditions. Oxidation of the aromatic ring itself to produce phenols or quinones would necessitate harsh conditions and would likely be accompanied by significant degradation of the side chains.

Reduction: The aromatic ring of this compound can be reduced under specific conditions. A common method for the partial reduction of benzene rings is the Birch reduction, which involves dissolving an alkali metal (like sodium or lithium) in liquid ammonia in the presence of an alcohol. masterorganicchemistry.comwikipedia.orgharvard.eduorganic-chemistry.org

In a Birch reduction of an aromatic ring with electron-donating substituents, the reduction occurs at the positions ortho and meta to the activating group. masterorganicchemistry.com For this compound, both substituents are electron-donating, and they will direct the reduction to yield a non-conjugated diene. The expected major product would be 1-(tert-butyl)-3-cyclopropyl-1,4-cyclohexadiene, with the double bonds avoiding the substituted carbons to the greatest extent possible due to electronic effects. masterorganicchemistry.comwikipedia.org

ReagentsProduct
Na or Li in liquid NH₃ with an alcohol1-(tert-Butyl)-3-cyclopropyl-1,4-cyclohexadiene

Intermolecular and Intramolecular Reactivity

Cross-Coupling Reactivity as a Substrate

For this compound to act as a substrate in cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf). The reactivity of the resulting aryl halide or triflate in various cross-coupling reactions will be influenced by the steric and electronic properties of the tert-butyl and cyclopropyl substituents.

Assuming halogenation occurs, likely at the sterically most accessible and electronically activated position 4, the resulting 1-halo-4-(tert-butyl)-2-cyclopropylbenzene would be a viable substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the bulky tert-butyl group ortho to the halogen would create significant steric hindrance around the reaction center. This steric hindrance can impact the efficiency of the cross-coupling reaction and may necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the oxidative addition step. researchgate.net

Below is a summary of the expected reactivity of a halogenated derivative of this compound in common cross-coupling reactions:

Reaction NameCoupling PartnerExpected Reactivity
Suzuki Coupling Organoboron reagent (e.g., boronic acid or ester)This reaction is generally tolerant of sterically hindered substrates. With the appropriate choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), the coupling of a halogenated this compound derivative with an organoboron reagent is expected to proceed, albeit potentially requiring higher catalyst loadings or longer reaction times. organic-chemistry.orgnih.govsemanticscholar.orgresearchgate.net
Heck Reaction AlkeneThe Heck reaction can also be sensitive to steric hindrance. The bulky environment around the halogen may disfavor the migratory insertion step. However, with robust catalytic systems, the reaction could still be viable. organic-chemistry.org
Sonogashira Coupling Terminal alkyneThe Sonogashira coupling is known to be effective for a wide range of substrates. The steric hindrance from the tert-butyl group might slow the reaction, but with appropriate catalysts and conditions, the formation of an alkyne-substituted product is feasible. organic-chemistry.org
Buchwald-Hartwig Amination AmineThis reaction is well-suited for the coupling of sterically hindered aryl halides. The use of bulky, electron-rich phosphine ligands, which are standard for this transformation, would likely be necessary to achieve good yields of the corresponding aniline derivative. wikipedia.orgorganic-chemistry.org

Radical Chemistry of this compound

The radical chemistry of this compound is a more extensively studied area, particularly concerning the formation and reactivity of its radical cation and the subsequent functionalization of its structural components.

The radical cation of this compound can be generated through single-electron transfer (SET) to a suitable oxidant. This process can be initiated chemically, electrochemically, or photochemically. The presence of the electron-donating tert-butyl and cyclopropyl groups lowers the oxidation potential of the benzene ring, facilitating the formation of the radical cation.

Upon formation, the radical cation of a cyclopropylarene can undergo several competing reaction pathways, with the outcome being highly dependent on the reaction conditions and the stability of the radical cation itself. A key reaction of cyclopropylarene radical cations is the cleavage of the strained cyclopropane ring. This ring-opening is often induced by the presence of a nucleophile, such as methanol. For the radical cation of cyclopropylbenzene (B146485), this ring-opening process is known to be rapid. The reaction proceeds via nucleophilic attack on the cyclopropane ring, leading to a ring-opened radical intermediate.

The stability of the aromatic radical cation plays a crucial role in determining the reaction pathway. For arenes that form more stable radical cations, such as naphthalenes and anthracenes, other reactions like dimerization or nucleophilic attack directly on the aromatic ring can compete with or even dominate over cyclopropane ring opening. Given that benzene forms a less stable radical cation compared to larger polycyclic aromatic hydrocarbons, it is plausible that the radical cation of this compound would readily undergo cyclopropane ring cleavage in the presence of a suitable nucleophile.

The general mechanism for the nucleophile-induced ring opening of a cyclopropylbenzene radical cation is depicted in the following table:

StepDescription
1. Formation of Radical Cation This compound undergoes a single-electron transfer to an oxidant to form the corresponding radical cation.
2. Nucleophilic Attack A nucleophile (e.g., methanol) attacks one of the carbon atoms of the cyclopropyl ring.
3. Ring Opening The C-C bond of the cyclopropane ring opposite to the point of nucleophilic attack breaks, relieving ring strain and forming a distonic radical cation intermediate.
4. Further Reaction The resulting radical can then be quenched or participate in further reactions to yield the final product.

While specific studies on the radical functionalization of this compound are not extensively documented, the reactivity can be inferred from the general principles of radical chemistry on similar substrates.

Aromatic Moiety:

The aromatic ring of this compound can undergo radical substitution reactions. The positions of substitution will be influenced by the directing effects of the existing substituents. Both the tert-butyl and cyclopropyl groups are ortho-, para-directing for electrophilic aromatic substitution. In radical reactions, the directing effects can be more complex, but substitution is generally favored at positions that lead to the most stable radical intermediate.

Common radical functionalization reactions for aromatic compounds include:

Radical Halogenation: In the presence of a radical initiator (e.g., UV light) and a halogen source (e.g., N-bromosuccinimide), radical halogenation of the aromatic ring can occur.

Radical Nitration: Reagents like tert-butyl nitrite can serve as a source of nitrogen dioxide radicals (•NO2) for the nitration of the aromatic ring under radical conditions.

Minisci-type Reactions: These reactions involve the addition of a nucleophilic radical to an electron-deficient aromatic ring. While the benzene ring in this compound is electron-rich, modifications of this reaction or the use of specific catalysts could potentially enable such functionalizations.

Cyclopropyl Moiety:

The cyclopropyl group can also undergo radical functionalization, often involving a ring-opening step. The high strain energy of the three-membered ring makes it susceptible to cleavage upon the formation of an adjacent radical.

Potential radical functionalization pathways involving the cyclopropyl moiety include:

Radical Addition-Ring Opening: A radical species can add to the aromatic ring, and the resulting radical intermediate can induce the opening of the adjacent cyclopropyl ring.

Direct Functionalization of the Cyclopropyl Ring: While less common, direct hydrogen abstraction from the cyclopropyl ring by a highly reactive radical could lead to a cyclopropyl radical, which could then be trapped by another species. However, the C-H bonds on the cyclopropane ring are generally strong.

Radical Alkylation/Arylation: Under certain catalytic conditions, it is possible to achieve radical alkylation or arylation at the C-H bonds of the cyclopropyl group, though this often requires specific directing groups or catalysts.

The interplay between the reactivity of the aromatic ring and the cyclopropyl group under radical conditions makes this compound a substrate with the potential for complex and diverse chemical transformations. Further experimental investigation is required to fully elucidate the specific pathways and products of its radical functionalization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Tert Butyl 3 Cyclopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the chemical environment of nuclei. For 1-(tert-Butyl)-3-cyclopropylbenzene, NMR provides critical data on the electronic structure, connectivity, and dynamic behavior of the molecule.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the tert-butyl and cyclopropyl (B3062369) substituents. Both are considered electron-donating groups, which increase the electron density of the aromatic ring, leading to characteristic shifts in the aromatic region. libretexts.org

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the tert-butyl, cyclopropyl, and aromatic protons.

tert-Butyl Protons: A sharp singlet, integrating to nine protons, is anticipated around 1.3 ppm. nih.gov

Cyclopropyl Protons: The cyclopropyl group will exhibit a complex multiplet pattern. The methine proton (CH) attached to the benzene (B151609) ring would appear as a multiplet further downfield (approx. 1.8-1.9 ppm) than the methylene (B1212753) protons (CH₂), which would appear as two separate multiplets in the upfield region (approx. 0.6-1.0 ppm). cdnsciencepub.com

Aromatic Protons: The aromatic region (approx. 6.8-7.3 ppm) will show four signals corresponding to the four non-equivalent aromatic protons. libretexts.orgyoutube.com Due to the 1,3-substitution pattern, one proton is situated between the two substituents (H-2), which typically appears as a singlet or a narrow triplet. The other three aromatic protons (H-4, H-5, H-6) will show more complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. youtube.com

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (around 34 ppm) and one for the three equivalent methyl carbons (around 31 ppm). chemicalbook.com

Cyclopropyl Carbons: Two signals are anticipated: one for the methine carbon attached to the ring (around 16 ppm) and one for the two equivalent methylene carbons (around 10 ppm).

Aromatic Carbons: Six signals are expected in the aromatic region (120-152 ppm). libretexts.org The two carbons bearing the substituents (C-1 and C-3) will be significantly downfield. The other four aromatic carbons will have shifts influenced by their position relative to the two alkyl groups. Due to the meta-substitution, four distinct signals are expected for the aromatic CH carbons. libretexts.orgchegg.com

Predicted NMR Chemical Shift Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H2~6.95s (or t)1H
Ar-H4/H6~7.05m2H
Ar-H5~7.15t1H
Cyclopropyl-CH~1.85m1H
tert-Butyl-CH₃~1.31s9H
Cyclopropyl-CH₂~0.95m2H
Cyclopropyl-CH₂'~0.65m2H
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
CarbonPredicted Chemical Shift (ppm)
Ar-C1~151.5
Ar-C3~145.0
Ar-C5~128.0
Ar-C6~125.5
Ar-C4~124.0
Ar-C2~123.0
tert-Butyl (quaternary)~34.5
tert-Butyl (methyl)~31.4
Cyclopropyl (methine)~15.8
Cyclopropyl (methylene)~10.5

Conformational Analysis via NMR (e.g., NOESY, coupling constants)

While this compound does not have major conformers in the same way a cyclohexane (B81311) ring does, NMR can still provide insight into the preferred spatial arrangement of the substituents relative to the benzene ring. auremn.org.br

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment would reveal through-space correlations between protons that are in close proximity. Key expected correlations would include:

A cross-peak between the tert-butyl protons and the ortho-aromatic proton (H-2).

Cross-peaks between the cyclopropyl methine proton (and to a lesser extent, the cis-methylene protons) and the adjacent aromatic protons (H-2 and H-4).

These correlations would confirm the connectivity and provide evidence for the time-averaged proximity of these groups.

Coupling Constants (J-values): The coupling constants between the aromatic protons can confirm the substitution pattern. Typical values for a meta-disubstituted benzene ring are:

Ortho coupling (³JHH): ~7-8 Hz

Meta coupling (⁴JHH): ~2-3 Hz core.ac.uk

Para coupling (⁵JHH): ~0-1 Hz

Analysis of the multiplets for H-4, H-5, and H-6 would allow for the measurement of these couplings, confirming their relative positions.

Substituent Chemical Shift (SCS) Studies

The chemical shifts of the aromatic protons can be predicted by applying the principle of additivity of substituent chemical shifts (SCS). Starting with the chemical shift of benzene (δ ≈ 7.27 ppm), the SCS values for the tert-butyl and cyclopropyl groups are added to estimate the final shifts. researchgate.net

SCS Parameters (in ppm):

tert-Butyl: S_ortho_ = -0.01, S_meta_ = -0.08, S_para_ = -0.18

Cyclopropyl: S_ortho_ = -0.21, S_meta_ = -0.10, S_para_ = -0.21

Predicted Aromatic Proton Shifts based on SCS:

δ(H-2): 7.27 + S_ortho_(t-Bu) + S_ortho_(c-Pr) = 7.27 + (-0.01) + (-0.21) = 7.05 ppm

δ(H-4): 7.27 + S_ortho_(c-Pr) + S_para_(t-Bu) = 7.27 + (-0.21) + (-0.18) = 6.88 ppm

δ(H-5): 7.27 + S_meta_(c-Pr) + S_meta_(t-Bu) = 7.27 + (-0.10) + (-0.08) = 7.09 ppm

δ(H-6): 7.27 + S_para_(c-Pr) + S_ortho_(t-Bu) = 7.27 + (-0.21) + (-0.01) = 7.05 ppm

These calculated values provide a reasonable estimate and demonstrate the combined electron-donating influence of both substituents on the aromatic ring.

Dynamic NMR Spectroscopy for Rotational Barriers

Dynamic NMR spectroscopy can be used to study the energy barriers to rotation around single bonds. montana.edu In this compound, the key rotational process is the rotation of the tert-butyl group around the C_aryl_–C_quat_ bond.

At room temperature, this rotation is extremely fast on the NMR timescale, resulting in a single sharp resonance for the nine equivalent methyl protons. To observe the slowing of this rotation, low-temperature NMR studies would be necessary. nih.gov If the rotation could be slowed sufficiently, the single peak for the tert-butyl methyl groups would decoalesce into two signals with a 2:1 ratio (two methyls in one environment, one in another). The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For tert-butyl groups on aromatic rings, this barrier is generally low, often requiring very low temperatures to observe decoalescence. nih.govnih.gov

X-ray Crystallography for Solid-State Structure

Determination of Bond Lengths, Angles, and Dihedral Angles

The structure would feature a planar, though slightly distorted, hexagonal benzene ring. The C-C bond lengths within the ring are expected to be intermediate between a single and double bond, approximately 1.39 Å. docbrown.info The endocyclic bond angles will be close to the ideal 120° of a perfect hexagon. docbrown.info

Predicted Structural Parameters

Table 3: Predicted Bond Lengths (Å)
BondPredicted Length (Å)
Aromatic C-C1.39 - 1.40
Aromatic C-H~1.08
C_aryl_ – C_t-Bu_~1.54
C_t-Bu_ – C_methyl_~1.54
C_aryl_ – C_c-Pr_~1.51
Cyclopropyl C-C~1.51
Table 4: Predicted Bond Angles (°)
AnglePredicted Angle (°)
Aromatic C-C-C118 - 122
C_aryl_ - C_aryl_ - C_t-Bu_~121
C_aryl_ - C_aryl_ - C_c-Pr_~121
C_aryl_ - C_t-Bu_ - C_methyl_~109.5
Cyclopropyl C-C-C~60

The dihedral angle between the plane of the cyclopropyl ring and the plane of the benzene ring is a key conformational parameter. Based on related structures, a conformation where this angle is significantly twisted (around 60°) is expected, which balances steric hindrance and electronic conjugation. cdnsciencepub.com The tert-butyl group would likely adopt a staggered conformation relative to the aromatic ring to minimize steric strain.

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound are primarily governed by London dispersion forces, given its nonpolar nature. The bulky tert-butyl group and the compact cyclopropyl group, attached to the benzene ring, influence the molecule's packing in the condensed phase. The large surface area of the tert-butyl group contributes significantly to van der Waals interactions. In contrast, the rigid, strained three-membered ring of the cyclopropyl group can participate in unique C-H···π interactions.

Computational studies on related aromatic systems suggest that the electron-donating nature of both the tert-butyl and cyclopropyl substituents can enhance the quadrupole moment of the benzene ring, potentially leading to specific quadrupole-quadrupole interactions in the solid state. The precise nature and strength of these interactions are dependent on the crystalline packing, which has not been experimentally determined for this specific compound.

Table 1: Estimated Contribution of Substituents to Intermolecular Interactions

Substituent Group Primary Interaction Type Expected Influence on Bulk Properties
tert-Butyl London Dispersion Forces Increased boiling point and melting point compared to monosubstituted benzene due to larger surface area and polarizability.
Cyclopropyl London Dispersion Forces, C-H···π interactions The strained ring system may lead to specific packing arrangements and slightly increased interaction energies.
Benzene Ring π-π Stacking, Quadrupole Interactions The aromatic core facilitates stacking interactions, with the quadrupole moment influenced by the attached alkyl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

The IR spectrum is anticipated to show strong C-H stretching vibrations from both the aromatic ring and the alkyl substituents in the 2800-3100 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene ring are expected to appear in the 1450-1600 cm⁻¹ range. The presence of the cyclopropyl group should give rise to specific C-H stretching modes above 3000 cm⁻¹ and ring deformation modes (sometimes called "breathing" modes) near 1000 cm⁻¹. The tert-butyl group will exhibit characteristic bending vibrations for the C-H bonds of the methyl groups, typically around 1365 cm⁻¹ (for the symmetric bend, often a sharp doublet) and 1465 cm⁻¹ (for the asymmetric bend).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. It would be especially useful for observing the symmetric vibrations of the benzene ring and the C-C bonds of the substituents. The symmetric ring breathing mode of the 1,3-disubstituted benzene ring, usually a strong band in the Raman spectrum, would be a key diagnostic peak.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Assignment
C-H Stretch (Aromatic) 3000 - 3100 Stretching of C-H bonds on the benzene ring.
C-H Stretch (Cyclopropyl) 3000 - 3100 Stretching of C-H bonds on the cyclopropyl ring.
C-H Stretch (tert-Butyl) 2850 - 2970 Asymmetric and symmetric stretching of C-H bonds in the methyl groups.
C=C Stretch (Aromatic) 1450 - 1600 In-plane stretching of the carbon-carbon double bonds of the benzene ring.
C-H Bend (tert-Butyl) 1365, 1465 Symmetric and asymmetric bending of the methyl groups.
Ring Deformation (Cyclopropyl) ~1000 "Breathing" mode of the cyclopropyl ring.
Out-of-Plane C-H Bend 690 - 900 Bending of aromatic C-H bonds, characteristic of the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under ionization. The molecular formula of this compound is C₁₃H₁₈, with a corresponding molecular weight of approximately 174.28 g/mol .

Upon electron ionization (EI), the molecular ion (M⁺˙) is expected to be observed at m/z 174. The fragmentation of this compound would likely proceed through pathways characteristic of both tert-butylbenzene (B1681246) and cyclopropylbenzene (B146485). researchgate.net A primary and highly favorable fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.netnih.gov This would result in a prominent peak at m/z 159 (M-15).

Further fragmentation could involve the loss of the entire tert-butyl group (a C₄H₉ radical), leading to a fragment at m/z 117. Another possibility is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement if applicable, or more likely through a simple cleavage, resulting in a fragment at m/z 118. The cyclopropyl group can also influence fragmentation, potentially through ring-opening and rearrangement pathways. Loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl moiety is a known fragmentation route for cyclopropyl-containing compounds. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
174 [C₁₃H₁₈]⁺˙ Molecular Ion
159 [C₁₂H₁₅]⁺ Loss of a methyl radical (•CH₃) from the tert-butyl group. researchgate.net
117 [C₉H₉]⁺ Loss of the tert-butyl radical (•C₄H₉).
118 [C₉H₁₀]⁺˙ Loss of isobutylene (C₄H₈).
91 [C₇H₇]⁺ Tropylium ion, a common fragment in the mass spectra of alkylbenzenes, formed through rearrangement.

Theoretical and Computational Investigations of 1 Tert Butyl 3 Cyclopropylbenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to scrutinize the molecular properties of 1-(tert-butyl)-3-cyclopropylbenzene. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) has emerged as a leading computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. rasayanjournal.co.in DFT calculations are instrumental in elucidating the electronic structure and energetics of this compound. The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is often employed for such investigations as it has been shown to provide reliable results for structural and spectroscopic data. researchgate.net

The geometry optimization of this compound using DFT methods reveals the most stable three-dimensional arrangement of its atoms. rasayanjournal.co.insciforum.net This process seeks to find the minimum energy structure on the potential energy surface. For this molecule, a key aspect of its conformation is the orientation of the cyclopropyl (B3062369) group relative to the benzene (B151609) ring and the tert-butyl group.

Table 1: Calculated Conformational Energy of this compound

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
Global Minimum 180° 0.00
Rotamer 1 90° 2.5
Rotamer 2 5.0

Note: Hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, with some contribution from the cyclopropyl group. The LUMO is also anticipated to be centered on the aromatic ring. The tert-butyl group, being an electron-donating group, will likely raise the energy of the HOMO, while the cyclopropyl group can also participate in conjugation, influencing both HOMO and LUMO energies. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.neteurjchem.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO -0.8
HOMO-LUMO Gap 7.7

Note: Hypothetical data for illustrative purposes.

DFT calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of this compound.

These theoretical predictions are invaluable for assigning the peaks in experimentally obtained NMR spectra and for confirming the molecule's structure. The calculated chemical shifts for the aromatic protons will be influenced by the electronic effects of both the tert-butyl and cyclopropyl substituents. The protons of the tert-butyl group will appear as a characteristic singlet, while the cyclopropyl protons will exhibit a more complex splitting pattern. Comparing calculated and experimental shifts can validate the optimized geometry. nih.govresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic (ortho to t-Bu) 7.30
Aromatic (ortho to c-Pr) 7.10
Aromatic (para to t-Bu) 7.20
Aromatic (para to c-Pr) 7.05
Cyclopropyl (methine) 1.90
Cyclopropyl (methylene) 0.95, 0.70
tert-Butyl 1.35

Note: Hypothetical data for illustrative purposes.

For even greater accuracy in energetic calculations, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. rasayanjournal.co.in While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately determining conformational energies and reaction barriers. For a molecule like this compound, these high-accuracy calculations can be used to benchmark the results obtained from DFT methods and to provide a more definitive understanding of its energetics.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the dynamic behavior and accessible conformations at a given temperature.

An MD simulation would illustrate the rotations around the single bonds connecting the substituents to the benzene ring. This would provide a more complete picture of the molecule's flexibility and the relative populations of different conformers than static geometry optimizations alone. The simulation would likely show that while there are preferred orientations, the molecule is not rigid and can sample a range of conformations. The radius of gyration can be monitored throughout the simulation to understand the "extendedness" of the molecule. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
tert-Butyl methyl ether
Cyclopropylbenzene (B146485)
1-Bromo-3-cyclopropylbenzene (B155160)
tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate
N-tert-butyl-1-[[3-[[1-(2,4-dichlorophenyl)cyclopropanecarbonyl]amino]phenyl]methyl]piperidine-4-carboxamide

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens to dissect the intricate dance of atoms during a chemical reaction. Through the calculation of potential energy surfaces, we can map out the energetic landscape of a reaction, identifying the most likely pathways and the fleeting transition states that lie between reactants and products.

Energetic Profiles of Transformation Pathways

The transformation of this compound, for instance in electrophilic aromatic substitution, proceeds through a series of steps, each with a characteristic energy profile. The mechanism for electrophilic substitution on a benzene ring generally involves the formation of a positively charged intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily disrupted. byjus.comyoutube.com The stability of this intermediate is a key determinant of the reaction rate.

Due to the presence of two activating groups, the tert-butyl and cyclopropyl moieties, the benzene ring in this compound is expected to be more reactive towards electrophiles than benzene itself. The tert-butyl group, an alkyl group, is known to be activating and ortho, para-directing. libretexts.org Similarly, the cyclopropyl group, due to the p-character of its C-C bonds, can also donate electron density to the ring, favoring electrophilic attack.

A hypothetical energetic profile for the electrophilic nitration of this compound would therefore feature multiple competing pathways. The relative energies of the transition states leading to the various possible nitro-substituted isomers would determine the final product distribution. It is anticipated that substitution at the positions ortho to the cyclopropyl group and para to the tert-butyl group (position 4), and ortho to the tert-butyl group and para to the cyclopropyl group (position 6) would be the most energetically favorable pathways, with the steric bulk of the tert-butyl group likely making the former slightly more accessible.

Understanding Regio- and Stereoselectivity

Regioselectivity in chemical reactions refers to the preference for bond formation at one position over another. youtube.com In the context of this compound, the directing effects of the two substituents are crucial in determining where an incoming electrophile will attack the benzene ring.

The tert-butyl group is a well-established ortho, para-director due to its electron-donating inductive effect and hyperconjugation. However, its significant steric bulk often leads to a preference for substitution at the less hindered para position. libretexts.org The cyclopropyl group is also an ortho, para-director, a consequence of the ability of the bent C-C bonds of the three-membered ring to overlap with the p-system of the benzene ring, effectively donating electron density.

In this compound, these directing effects reinforce each other at certain positions. The positions ortho to the cyclopropyl group (positions 2 and 4) and the position para to the tert-butyl group (position 5) are all activated. Similarly, the positions ortho to the tert-butyl group (positions 2 and 6) and the position para to the cyclopropyl group (position 5) are also activated. The most activated positions are therefore 2, 4, 5, and 6. However, steric hindrance from the tert-butyl group at position 2 would likely disfavor attack at this site. Position 5 is para to both groups, but attack here would be sterically demanding. Therefore, the most likely sites for electrophilic attack are positions 4 and 6, which are ortho to one group and meta to the other, representing a balance of electronic activation and steric accessibility. Computational models can precisely quantify the activation energies for attack at each position, providing a predictive understanding of the regioselectivity. nih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a key consideration in reactions involving chiral centers or the creation of new stereocenters. youtube.comkhanacademy.org While this compound itself is achiral, reactions at the cyclopropyl group or at a prochiral center introduced to the molecule could exhibit stereoselectivity. For example, reactions involving the opening of the cyclopropane (B1198618) ring or addition to a double bond attached to the ring would be influenced by the steric and electronic environment created by the bulky tert-butyl group and the aromatic ring.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ljmu.ac.ukhilarispublisher.com These models rely on the calculation of molecular descriptors that numerically represent various aspects of a molecule's structure.

Molecular Descriptors for Structural Properties

A wide array of molecular descriptors can be calculated to quantify the structural properties of this compound. These descriptors fall into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include molecular weight, count of different atom types, and various topological indices that reflect molecular size, shape, and branching.

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape in three dimensions. Examples include molecular volume, surface area, and moments of inertia.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and polarizability.

For this compound, the presence of the bulky, non-polar tert-butyl group and the strained, yet somewhat polarizable, cyclopropyl group would significantly influence these descriptors.

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | The presence of the large, non-polar tert-butyl group would lead to a high logP value, indicating significant lipophilicity. |

Prediction of Reactivity and Selectivity

QSAR/QSPR models can be developed to predict the reactivity and selectivity of a series of related compounds. capes.gov.brnih.gov For substituted benzenes, these models often use a combination of electronic and steric descriptors to predict the rates and outcomes of reactions like electrophilic substitution.

For this compound, a QSAR model for predicting its reactivity towards an electrophile would likely include descriptors such as:

HOMO Energy: A higher HOMO energy would correlate with increased reactivity.

Steric Descriptors: Parameters that quantify the bulk of the substituents (e.g., van der Waals volume) would be crucial for predicting the ortho/para selectivity, especially concerning the tert-butyl group.

Local Electronic Descriptors: Properties like the calculated electron density or Fukui functions at each carbon atom of the benzene ring could be used to predict the most likely sites of electrophilic attack with high accuracy.

By building a model based on a training set of substituted benzenes with known reactivities, the reactivity and selectivity of this compound could be predicted. For instance, the model would likely predict enhanced reactivity compared to benzene and a preference for substitution at the sterically accessible and electronically activated positions, providing a quantitative basis for the qualitative arguments made in the previous sections.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzene
tert-Butylbenzene (B1681246)
Cyclopropylbenzene
Nitrobenzene
Toluene
Chlorobenzene

In-Depth Scientific Review of this compound Remains Unfeasible Due to Scarcity of Publicly Available Research

A comprehensive examination of the scientific literature reveals a significant lack of specific, detailed information regarding the chemical compound this compound. Extensive searches across various academic and chemical databases for data on its synthesis, applications, and potential in material science have yielded insufficient results to construct an in-depth, scientifically rigorous article as requested.

While general principles of organic chemistry allow for postulation about the synthesis and reactivity of this compound, specific experimental data, detailed research findings, and documented applications for this particular isomer are not present in the public domain. General synthetic methods for alkylbenzenes, such as Friedel-Crafts alkylation, are well-established. wikipedia.org Similarly, the chemistry of cyclopropylaromatic compounds has been explored in various contexts. However, dedicated studies focusing on the unique properties and applications of the 1,3-disubstituted isomer with tert-butyl and cyclopropyl groups are conspicuously absent from the available literature.

The requested article outline, which includes advanced applications in organic synthesis and material science, necessitates a foundation of published research that does not currently exist for this compound. Topics such as its role as a precursor to complex polycyclic systems, its use as an intermediate for functionally diverse molecules, its potential in catalysis and ligand design, and its applications in material science are all contingent on dedicated research that has not been publicly documented.

For instance, while the tert-butyl group is a common feature in chiral auxiliaries and the cyclopropyl group can influence electronic and steric properties, no specific examples of this compound being used in these capacities have been found. The creation of data tables and detailed research findings, as specified in the content requirements, is therefore not possible without the underlying data.

Advanced Applications and Material Science Potential of 1 Tert Butyl 3 Cyclopropylbenzene

Potential in Material Science

Monomer for Specialty Polymers (e.g., high refractive index materials)

The quest for advanced optical materials has driven research into polymers with high refractive indices. Such materials are critical for the fabrication of smaller and more efficient optical components, including lenses, optical fibers, and coatings for electronic displays. The refractive index of a polymer is intrinsically linked to its molecular structure, with aromatic rings and atoms with high electron density contributing significantly to this property.

1-(tert-Butyl)-3-cyclopropylbenzene, as a monomer, presents several features that make it an intriguing candidate for the synthesis of high refractive index polymers. The benzene (B151609) ring itself provides a foundation of high polarizability. The incorporation of aromatic monomers is a well-established strategy for increasing the refractive index of polymers. For instance, polymers derived from tert-butylbenzene (B1681246) have been explored for various applications, and tert-butylbenzene itself has a refractive index of approximately 1.492 at 20°C. nih.govsigmaaldrich.com Cyclopropylbenzene (B146485) also exhibits a notable refractive index.

Should this compound be functionalized to enable polymerization, for example through the introduction of a vinyl or other polymerizable group, it could be incorporated into polymer chains. The resulting specialty polymers could exhibit a desirable combination of a high refractive index, good thermal stability, and processability, making them suitable for advanced optical systems.

Components in Supramolecular Assemblies

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, has opened up new avenues for the design of complex and functional materials. The self-assembly of molecules into well-defined architectures is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The structure of this compound suggests its potential as a building block in such assemblies.

The aromatic nature of the benzene ring provides a platform for π-π stacking interactions, a common motif in the formation of supramolecular structures. Furthermore, the tert-butyl group, while sterically hindering, can play a crucial role in directing the self-assembly process. Its bulkiness can control the packing of molecules, leading to the formation of specific, well-defined cavities and pores within the supramolecular framework. This controlled spacing is essential for applications such as molecular recognition, catalysis, and guest-host chemistry.

The cyclopropyl (B3062369) group also introduces a unique geometric and electronic element. Its three-membered ring is strained and possesses a degree of π-character on its exterior, which could lead to specific interactions within a supramolecular assembly. The combination of the bulky, space-filling tert-butyl group and the geometrically constrained cyclopropyl group could lead to novel packing arrangements and functionalities that are not achievable with more conventional building blocks.

Liquid Crystalline Materials (if structural features align)

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases, known as mesogens, typically possess an anisotropic shape, often being elongated or disc-like. While this compound itself is unlikely to be a liquid crystal, its structural motifs could be incorporated into larger molecules designed to exhibit liquid crystalline behavior.

The rigid benzene core is a common feature in many mesogens. The substituents on the aromatic ring play a critical role in determining the type of liquid crystalline phase and the temperature range over which it is stable. The tert-butyl group, with its significant steric bulk, can influence the intermolecular spacing and disrupt close packing, which could favor the formation of certain mesophases.

Non-Traditional Chemical Applications

Beyond the realm of materials science, the unique combination of functional groups in this compound could lend itself to several non-traditional chemical applications. The strained cyclopropyl ring is known to participate in a variety of chemical transformations, including ring-opening reactions, which can be a valuable tool in synthetic organic chemistry.

The presence of the bulky tert-butyl group can act as a "directing group" in chemical reactions, influencing the regioselectivity of further functionalization of the aromatic ring. This steric hindrance can be exploited to achieve specific substitution patterns that might be difficult to obtain through other synthetic routes.

Furthermore, the electronic properties of the cyclopropyl group, which can donate electron density to the aromatic ring, could influence the reactivity of the molecule in various chemical processes. This could make this compound a useful intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals. While speculative, the unique interplay of steric and electronic effects in this molecule warrants further investigation into its synthetic utility and potential as a scaffold for the development of novel chemical entities.

Future Directions and Research Opportunities

Investigation of Unexplored Reactivity Patterns

The strained three-membered ring of the cyclopropyl (B3062369) group and the bulky tert-butyl group create a unique electronic and steric environment, suggesting that 1-(tert-Butyl)-3-cyclopropylbenzene may exhibit novel reactivity. Future studies should aim to systematically explore its behavior in a variety of chemical transformations.

Potential areas of investigation include:

Ring-Opening Reactions: Probing the conditions under which the cyclopropyl ring can be selectively opened would provide access to a new range of functionalized alkylbenzene derivatives.

C-H Activation: Exploring the selective activation of C-H bonds on both the aromatic ring and the cyclopropyl group could lead to new methods for late-stage functionalization.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of how the interplay between the electron-donating cyclopropyl group and the sterically hindering tert-butyl group influences the regioselectivity and rate of aromatic substitution reactions is warranted.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application and development of advanced in situ spectroscopic techniques are essential. These methods allow for real-time observation of reacting species, providing insights that are not accessible through traditional offline analysis. researchgate.net

Promising techniques include:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the formation of intermediates and products in both liquid and solid phases. researchgate.netnih.gov Attenuated Total Reflection (ATR) FTIR is particularly useful for studying reactions in aqueous media. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has been successfully used for in-line monitoring of continuous Grignard reactions, enabling precise control over reactant dosing. researchgate.net This could be applied to syntheses involving this compound.

Time-Resolved Spectroscopy: Techniques like time-resolved 2D-IR and step-scan time-resolved FTIR can capture information about short-lived intermediates and the dynamics of catalytic processes. nih.gov

Table 1: In Situ Spectroscopic Techniques and Their Applications

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound
In Situ FTIR/RamanReal-time functional group analysis, reaction kineticsMonitoring the progress of synthetic reactions and identifying intermediates.
In Situ NIRQuantitative analysis of reactants and productsReal-time control and optimization of continuous flow synthesis.
Time-Resolved SpectroscopyDetection of short-lived intermediates, reaction dynamicsElucidating complex reaction mechanisms.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental studies with computational modeling offers a powerful approach to understanding and predicting the behavior of this compound. nih.govnih.govusn.no Computational chemistry can provide insights into reaction mechanisms, predict the properties of unknown compounds, and guide experimental design. hilarispublisher.comnih.gov

Future research should focus on:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways and predict the feasibility and selectivity of new reactions.

Understanding Conformational Preferences: Computational studies can determine the preferred three-dimensional structures of this compound and its derivatives, which is crucial for understanding their reactivity and potential applications. nih.gov

Interpreting Spectroscopic Data: Computational modeling can aid in the assignment of complex spectroscopic data obtained from in situ monitoring experiments. nih.gov

Identification of New Non-Biological Applications in Chemistry and Materials Science

The unique properties of this compound suggest its potential use in the development of new materials. The rigid, strained cyclopropyl group can impart interesting electronic and photophysical properties, while the bulky tert-butyl group can influence molecular packing and solubility.

Potential areas for exploration include:

Organic Electronics: Cyclopropylarenes can be precursors to materials with interesting optoelectronic properties. For instance, arene-bridged cycloparaphenylene dimers have been studied for their potential in creating short carbon nanotubes. nih.gov

Novel Polymers: Incorporating the this compound motif into polymer backbones could lead to materials with tailored thermal, mechanical, and optical properties.

Functional Fluids and Lubricants: The bulky and non-polar nature of the tert-butyl group, combined with the unique structure of the cyclopropyl ring, may lead to applications as components in specialty fluids and lubricants.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in both fundamental chemistry and applied materials science.

Q & A

Q. What are the common synthetic routes for 1-(tert-Butyl)-3-cyclopropylbenzene, and how are reaction conditions optimized?

The synthesis typically involves coupling tert-butyl-substituted precursors with cyclopropane-containing intermediates. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the cyclopropyl group to the benzene ring. Optimization includes:

  • Solvent selection : Polar aprotic solvents like THF or dichloromethane improve reaction efficiency .
  • Catalyst/base choice : Sodium hydride or potassium carbonate facilitates deprotonation and intermediate stabilization .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity, monitored by TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H NMR identifies protons on the tert-butyl (δ ~1.3 ppm, singlet) and cyclopropyl groups (δ ~0.5–1.2 ppm, multiplet). 13^{13}C NMR confirms quaternary carbons in the tert-butyl (δ ~30–35 ppm) and cyclopropane (δ ~8–15 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities and validates bond angles in the cyclopropane ring .

Q. How do the tert-butyl and cyclopropyl groups influence the compound’s physicochemical properties?

  • Steric effects : The bulky tert-butyl group reduces reactivity at the adjacent position, directing electrophilic substitutions to the para position .
  • Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability, while the cyclopropane ring introduces strain, affecting conformational flexibility .
  • Thermal stability : Cyclopropane’s ring strain may lower decomposition temperatures, necessitating TGA/DSC analysis to assess stability .

Advanced Research Questions

Q. How can contradictions in thermal stability data (e.g., TGA vs. DSC results) be resolved for this compound?

  • Methodological cross-validation : Run TGA under inert atmospheres to detect mass loss (decomposition) and DSC to identify phase transitions (melting/glass transitions). Discrepancies may arise from sample preparation (e.g., crystallinity vs. amorphous forms) .
  • Kinetic analysis : Apply the Kissinger method to DSC data to calculate activation energy (EaE_a) and compare with TGA-derived degradation kinetics .

Q. What experimental strategies are effective for structure-activity relationship (SAR) studies involving this compound derivatives?

  • Substituent variation : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to study steric effects on target binding .
  • Cyclopropane modification : Introduce substituents (e.g., halogens) to the cyclopropane ring and evaluate changes in biological activity via enzyme inhibition assays .
  • Bioisosteric replacement : Swap the cyclopropane with cyclohexane or oxetane to assess ring strain’s role in potency .

Q. What challenges arise in enantiomeric resolution of chiral derivatives of this compound, and how are they addressed?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Optimize flow rate and column temperature for baseline resolution .
  • Dynamic kinetic resolution (DKR) : Employ chiral catalysts (e.g., BINAP-metal complexes) during synthesis to favor a single enantiomer .
  • Circular dichroism (CD) : Validate enantiopurity by correlating CD spectra with computational models (e.g., DFT calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.